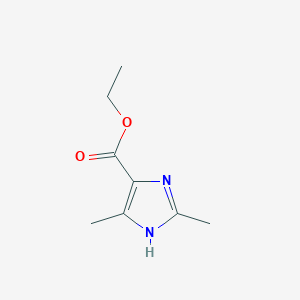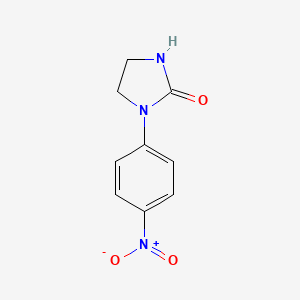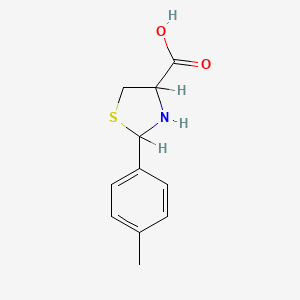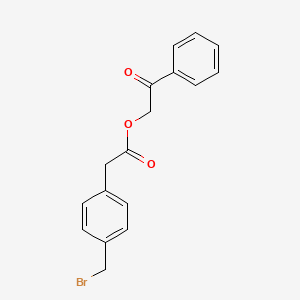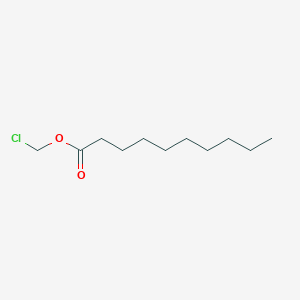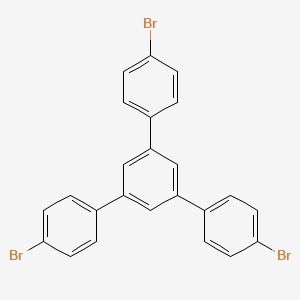
1,3,5-三(4-溴苯基)苯
描述
1,3,5-Tris(4-bromophenyl)benzene (TBB) is a halogenated aromatic monomer that can be used in the formation of covalent aromatic frameworks (COF) .
Synthesis Analysis
The nucleation of 1,3,5-tris(4-bromophenyl)benzene (3BrY) follows a two-step mechanism . The formation of clusters of 3BrY from homogeneous water and methanol solutions is simulated using metadynamics . Surface-mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite (001), Cu (111), and Ag (110) has also been reported .Molecular Structure Analysis
The molecular formula of 1,3,5-Tris(4-bromophenyl)benzene is C24H15Br3 . The average mass is 543.088 Da and the monoisotopic mass is 539.872375 Da .Chemical Reactions Analysis
The nucleation of 1,3,5-tris(4-bromophenyl)benzene (3BrY) follows a two-step mechanism . The formation of clusters of 3BrY from homogeneous water and methanol solutions is simulated using metadynamics . The growth process is characterized by a continuous rearrangement of ordered and disordered domains accompanied by a dynamical exchange of molecules and oligomers with the solution .Physical And Chemical Properties Analysis
The molecular weight of 1,3,5-Tris(4-bromophenyl)benzene is 543.1 g/mol . It has a XLogP3 of 9.7, indicating that it is highly lipophilic . It has no hydrogen bond donor count and no hydrogen bond acceptor count .科学研究应用
聚合工具
TBB 是一种卤代芳香族单体,可用于形成共价芳香族骨架 (COF) . COF 是一类高度有序且结晶的介孔聚合物,使其成为气体储存、催化和传感等多种应用的理想选择 .
吸附膜
TBB 可用于合成多孔芳香族骨架,用于开发吸附膜 . 这些膜可用于处理有机污染物,为
作用机制
Target of Action
The primary target of 1,3,5-Tris(4-bromophenyl)benzene is the formation of covalent aromatic frameworks (COFs) . COFs are a class of porous polymers that are primarily used in the development of adsorption membranes to treat organic pollutants .
Mode of Action
1,3,5-Tris(4-bromophenyl)benzene: interacts with its targets by acting as a halogenated aromatic monomer . This allows it to participate in the formation of COFs, which are essentially networks of interconnected organic molecules .
Biochemical Pathways
The biochemical pathway affected by 1,3,5-Tris(4-bromophenyl)benzene involves the synthesis of porous aromatic frameworks . These frameworks can then interact with various organic pollutants, effectively trapping them within their porous structure .
Pharmacokinetics
The ADME properties of 1,3,5-Tris(4-bromophenyl)benzene Given its use in the formation of cofs, it is likely that its bioavailability is influenced by factors such as its halogenation and its ability to form covalent bonds .
Result of Action
The molecular and cellular effects of 1,3,5-Tris(4-bromophenyl)benzene ’s action primarily involve the formation of COFs . These COFs can then be used to develop adsorption membranes, which have the ability to treat organic pollutants .
Action Environment
The action, efficacy, and stability of 1,3,5-Tris(4-bromophenyl)benzene can be influenced by various environmental factors. For instance, the formation of COFs can be affected by factors such as temperature and the presence of other reactants . More research is needed to fully understand the environmental influences on the action of this compound .
安全和危害
未来方向
The formation processes of the self-assembled layer of 1,3,5-tris(4-bromophenyl)benzene (TBB) molecules on the Ag (111) and Si (111) surfaces have been studied . This research could pave the way for the fabrication of large-scale, non-multihole, and single-layer porous covalent organic frameworks (pCOFs) on various surfaces in a controllable manner .
生化分析
Biochemical Properties
1,3,5-Tris(4-bromophenyl)benzene plays a significant role in biochemical reactions, particularly in the formation of covalent aromatic frameworks. It interacts with various enzymes and proteins that facilitate the formation of these frameworks. The compound’s halogenated aromatic structure allows it to form stable interactions with biomolecules, which can lead to the development of new materials with unique properties .
Cellular Effects
The effects of 1,3,5-Tris(4-bromophenyl)benzene on cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable interactions with cellular components can lead to changes in cell behavior, including alterations in cell growth and differentiation .
Molecular Mechanism
At the molecular level, 1,3,5-Tris(4-bromophenyl)benzene exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression. The compound’s unique structure allows it to interact with specific biomolecules, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Tris(4-bromophenyl)benzene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 1,3,5-Tris(4-bromophenyl)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in various applications .
Metabolic Pathways
1,3,5-Tris(4-bromophenyl)benzene is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to changes in metabolic flux and metabolite levels. The compound’s metabolism can influence its overall biochemical activity and its effects on cellular function .
Transport and Distribution
The transport and distribution of 1,3,5-Tris(4-bromophenyl)benzene within cells and tissues are essential for understanding its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its movement within the cell. These interactions can influence the compound’s localization and accumulation, thereby affecting its activity .
属性
IUPAC Name |
1,3,5-tris(4-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQRITCAXSBOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283253 | |
| Record name | 1,3,5-Tris(4-bromophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7511-49-1 | |
| Record name | 7511-49-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Tris(4-bromophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris(4-bromophenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




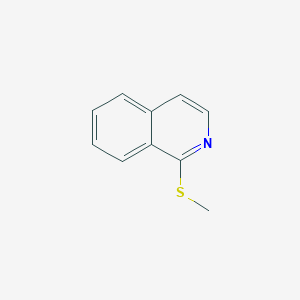
![Spiro[2.4]heptan-4-ol](/img/structure/B1296763.png)

